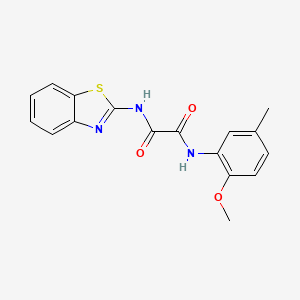
2-(3-Nitrophenyl)isoindolin-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Nitrophenyl)isoindolin-1-imine is a heterocyclic compound characterized by an isoindoline nucleus substituted with a nitrophenyl group
Mechanism of Action
Target of Action
Isoindoline derivatives have been found to interact with the human dopamine receptor d2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes, including motor control, reward, and reinforcement .
Mode of Action
Isoindoline derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially modulate the receptor’s activity, leading to changes in downstream signaling .
Biochemical Pathways
By interacting with the dopamine receptor D2, these compounds could potentially influence various downstream effects related to this system .
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
Action Environment
It’s worth noting that the synthesis of isoindoline derivatives has been performed under mild aqueous conditions , suggesting that these compounds could potentially be stable in aqueous environments.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(3-Nitrophenyl)isoindolin-1-imine are not yet fully understood. It has been suggested that isoindolines, a family of compounds to which this compound belongs, have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
Molecular Mechanism
The molecular mechanism of this compound is not yet fully understood. It has been suggested that isoindolines, including this compound, interact with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3-Nitrophenyl)isoindolin-1-imine can be synthesized through a multi-component reaction involving 2-cyanobenzaldehyde, an amine, and an active methylene compound. The reaction typically proceeds under mild aqueous conditions, often without the need for a catalyst . The reaction yields are generally high, ranging from 90% to 98%, and the purification process is straightforward .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale multi-component reactions similar to those used in laboratory settings. The scalability of these reactions makes them suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)isoindolin-1-imine undergoes various chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the isoindoline ring.
Condensation Reactions: These reactions typically involve the formation of imine bonds through the condensation of amines and aldehydes.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include 2-cyanobenzaldehyde, primary amines, and active methylene compounds such as 1,3-dimethylbarbituric acid . The reactions are often carried out in aqueous media at room temperature, making them environmentally friendly and efficient .
Major Products
The major products formed from the reactions of this compound include various substituted isoindolin-1-imine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(3-Nitrophenyl)isoindolin-1-imine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: This compound shares a similar isoindoline nucleus but differs in its functional groups and reactivity.
2-Substituent-3-alkoxyisoindolin-1-imine: This derivative is synthesized through similar multi-component reactions and has comparable reactivity.
Uniqueness
2-(3-Nitrophenyl)isoindolin-1-imine is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and materials science .
Properties
IUPAC Name |
2-(3-nitrophenyl)-3H-isoindol-1-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-14-13-7-2-1-4-10(13)9-16(14)11-5-3-6-12(8-11)17(18)19/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWURKWTWKWKULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816310 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Benzenesulfonyl)-N-(2-phenylpropyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2490712.png)

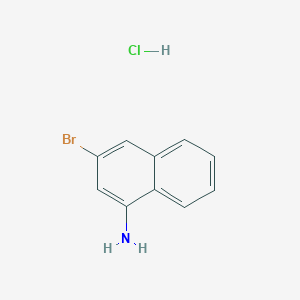
![1-benzyl-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2490717.png)
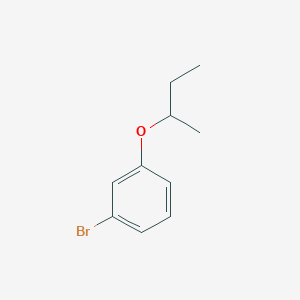
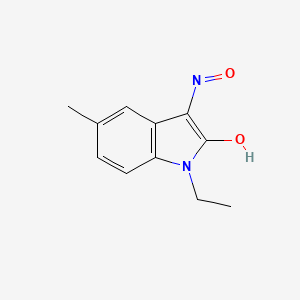
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)
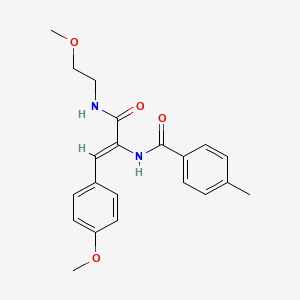

![1-(2-Fluorophenyl)-4-[2-(3-methylphenyl)-[1,2,4]triazolo[1,5-C]quinazolin-5-YL]piperazine](/img/structure/B2490729.png)

![5-[2-(Methoxycarbonyl)-3-thienyl]-2-furoic acid](/img/structure/B2490733.png)
